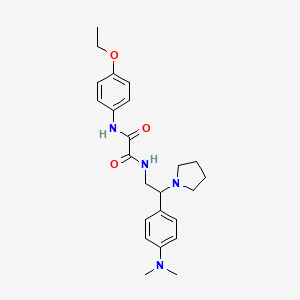
2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a carboxylic acid functional group attached to the isoquinoline structure .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the isoquinoline and carboxylic acid groups. The isoquinoline group is a bicyclic structure consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The compound, due to the presence of the carboxylic acid group, would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Carboxylic acids typically have higher boiling points than similar hydrocarbons due to the presence of intermolecular hydrogen bonding .Applications De Recherche Scientifique
Biosynthesis and Renewable Carbon Sources
Research has demonstrated the potential of biotechnological processes for the production of compounds with tertiary carbon atoms, such as 2-hydroxyisobutyric acid (2-HIBA), which is related to the structure of interest. These processes can convert renewable carbon sources into valuable chemical building blocks, highlighting a sustainable approach to chemical synthesis and the potential for green chemistry innovations (Rohwerder & Müller, 2010).
Synthetic Studies on Marine Drugs
The synthesis of 4H-chromene-2-carboxylic acid ester derivatives, including compounds structurally related to tetrahydroisoquinoline, plays a crucial role in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This underlines the compound's relevance in the development of potent marine drugs and its potential applications in medicinal chemistry (Li et al., 2013).
Anticancer Research
The tetrahydroisoquinoline moiety, closely related to the compound , is a common feature in biologically active molecules, including potential pharmaceutical agents. Derivatives of this moiety have been explored for their anticancer properties, indicating the compound's relevance in the search for novel and safer anticancer drugs (Redda et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase , an enzyme found in Pseudomonas fluorescens . This enzyme plays a crucial role in the metabolic pathways of this organism.
Mode of Action
This interaction could lead to changes in the metabolic processes of the organism .
Biochemical Pathways
The compound is likely involved in the metabolic pathways of Pseudomonas fluorescens, specifically those related to the metabolism of 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate
Result of Action
It is likely that the interaction with its target enzyme leads to changes in the metabolic processes of the organism .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)7-14(17)16-9-12-6-4-3-5-11(12)8-13(16)15(18)19/h3-6,10,13H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEQMCXDXCHQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluorosulfonyloxy-5-[1-(4-methyl-1,2,4-triazol-3-yl)ethylcarbamoyl]pyridine](/img/structure/B2821793.png)
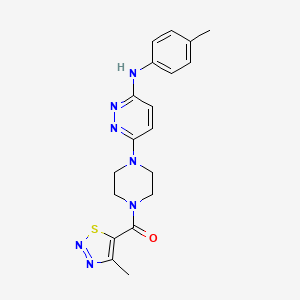

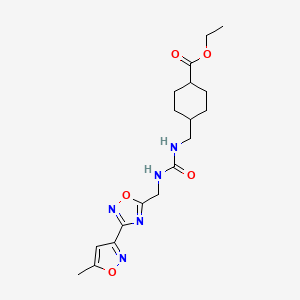
![4-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2821802.png)
![5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2821803.png)
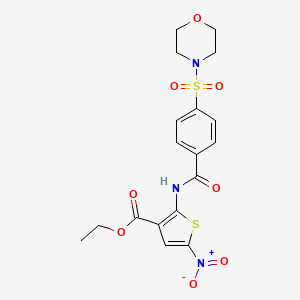

![5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2821809.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2821810.png)
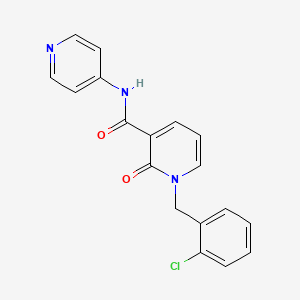
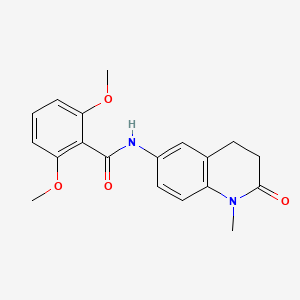
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2821815.png)
